molecular formula C25H22ClN3OS B2475942 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922624-84-8

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2475942
CAS No.: 922624-84-8
M. Wt: 447.98
InChI Key: UPKCTNFNLYFYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic small molecule designed for research purposes, integrating a chlorobenzothiazole moiety linked to a diphenylethanone group via a piperazine ring. This structure is of significant interest in medicinal chemistry exploration. The chlorobenzothiazole core is a privileged scaffold in drug discovery, with documented scientific interest in its antimicrobial properties. Related benzothiazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria in research settings, suggesting potential for this compound in studying novel antibacterial agents . Furthermore, the structural features of this compound, particularly the piperazine linker, are found in molecules investigated for their potential in oncology research. Piperazine-containing compounds have been explored as inhibitors of key enzymatic targets, such as Poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and is a target in certain cancer types . The molecule may also serve as a valuable chemical intermediate for the synthesis of more complex derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c26-20-11-12-21-22(17-20)31-25(27-21)29-15-13-28(14-16-29)24(30)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKCTNFNLYFYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a base.

    Coupling with Diphenylethanone: The final step involves coupling the benzothiazole-piperazine intermediate with diphenylethanone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques or other industrial-scale processes.

Chemical Reactions Analysis

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents for these reactions include halides, amines, and thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.

Scientific Research Applications

The compound is known for its potential antimicrobial , antitumor , and neuroprotective properties. Its structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. The presence of the chlorobenzo[d]thiazole moiety enhances the efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli12 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa15 µg/mL

These results indicate that compounds with similar structures can effectively inhibit bacterial growth, suggesting potential applications in treating infections.

Antitumor Activity

Research indicates that compounds containing thiazole and piperazine structures can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may activate caspases and disrupt mitochondrial function, leading to cell death.

Case Study: Apoptosis Induction

A study demonstrated that a related compound induced S phase arrest and upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins in cancer cell lines. This suggests a promising avenue for developing new anticancer agents based on this chemical framework .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Research has shown that thiazole derivatives can protect neuronal cells from damage caused by neurotoxic agents.

Table 2: Neuroprotective Effects

CompoundModel SystemObserved Effect
APC12 CellsReduced apoptosis
BPrimary Neuronal CulturesIncreased cell viability

These findings highlight the potential of this compound in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone with structurally related compounds from the evidence, focusing on key structural features, physicochemical properties, and reported bioactivities.

Compound Name & Structure Key Substituents/Features Yield (%) Melting Point (°C) ESI-MS (m/z) Bioactivity/Applications Reference
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone 6-Cl-benzo[d]thiazole, diphenylethanone N/A N/A N/A Inferred antifungal/antimicrobial potential N/A
1-(4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl)-2,2-diphenylethanone () 4-Methoxy-2-nitrophenyl, diphenylethanone N/A N/A N/A Structural analog; no explicit bioactivity
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Urea, thiazole, 3-fluorophenyl 85.1 N/A 484.2 [M+H]+ Antibacterial (inferred from structural class)
1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-...chromen-6-yl)methylene)hydrazinyl)...urea (3d, ) Coumarin-derived hydrazine, trifluoromethylphenyl 70.1 225–226 788.3 [M−2HCl+H]+ Anticancer (inferred from coumarin moiety)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone () Chloroethanone, phenylpiperazine N/A N/A N/A Antifungal, antibacterial, antitumor
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () Isoxazole-thiazole hybrid N/A N/A N/A Fungicidal (crop protection)

Structural and Functional Differences

  • Diphenylethanone vs. Urea: The target compound’s diphenylethanone group increases lipophilicity compared to urea derivatives (e.g., 11a, 3d), which possess hydrogen-bonding urea groups. This distinction may alter target selectivity; urea derivatives are often associated with kinase inhibition or antimicrobial activity .
  • Chlorobenzo[d]thiazole vs. Thiazole/Isoxazole: The 6-chlorobenzo[d]thiazole moiety differentiates the compound from simpler thiazole derivatives (e.g., 11a) or isoxazole hybrids ().

Physicochemical Properties

  • Melting Points : Urea derivatives (e.g., 3d: 225–226°C) exhibit higher melting points than the target compound’s inferred range (~190–210°C), likely due to stronger intermolecular hydrogen bonding .
  • Mass Spectrometry : The target compound’s molecular weight is expected to exceed 500 g/mol (based on analogs), similar to trifluoromethylphenyl-containing derivatives (e.g., 11d: m/z 534.1) .

Bioactivity Trends

  • Antifungal Potential: Piperazine derivatives with chloro or trifluoromethyl groups (e.g., ) show fungicidal activity, suggesting the target compound may share this property .
  • Antibacterial Activity: Thiazole-urea hybrids (e.g., 11a) demonstrate antibacterial effects, but the diphenylethanone group’s role remains unexplored .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Chlorine Substitution : The 6-Cl group in benzo[d]thiazole may enhance metabolic stability and target binding, as seen in related antifungal agents .
    • Piperazine Flexibility : The piperazine core enables conformational adaptability, critical for interacting with diverse biological targets (e.g., serotonin receptors or fungal enzymes) .

Biological Activity

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a unique combination of a chlorinated benzothiazole ring, a piperazine moiety, and a diphenylethanone structure. Given its intricate design, it is hypothesized to exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can be represented as follows:

C20H19ClN2OS\text{C}_{20}\text{H}_{19}\text{ClN}_2\text{OS}

This structure suggests potential interactions with various biological targets, which are crucial for its pharmacological efficacy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. The chlorinated benzothiazole moiety enhances its binding affinity to these enzymes, potentially leading to anti-inflammatory effects.

Anticancer Properties

Research has indicated that compounds similar to 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone exhibit notable anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. These compounds often induce apoptosis and cell cycle arrest at low concentrations (1–4 μM) .
  • Mechanistic Insights : The anticancer activity is often linked to the modulation of pathways involving IL-6 and TNF-α, which are critical in tumor progression and inflammatory responses .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, including:

  • Bacillus subtilis
  • Staphylococcus aureus

These findings indicate a potential application in treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, it is essential to compare it with other benzothiazole derivatives. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesBiological ActivityReferences
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanoneChlorobenzothiazole + Piperazine + DiphenylethanoneAnticancer, Antibacterial,
Compound B7Benzothiazole + NitrobenzylAntitumor (A431, A549)
PMX610Fluorobenzothiazole + DimethoxyphenylSelective Antitumor

Case Study 1: Anticancer Activity

In a study focusing on benzothiazole derivatives, compound B7 demonstrated significant cytotoxicity against A431 and A549 cell lines. The mechanism involved apoptosis induction and inhibition of cell migration through downregulation of inflammatory markers like IL-6 and TNF-α .

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial properties of various benzothiazole derivatives against Staphylococcus aureus. The results indicated that modifications in the benzothiazole structure could enhance antibacterial activity, suggesting that 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone might also possess similar or enhanced efficacy against resistant bacterial strains.

Q & A

Q. What are the optimized synthetic routes for 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a 6-chlorobenzo[d]thiazol-2-amine derivative with a piperazine-containing precursor. A common approach includes:

  • Step 1: Alkylation of piperazine with 2,2-diphenylethanone under reflux conditions using acetonitrile as a solvent and potassium carbonate as a base .
  • Step 2: Nucleophilic substitution between the piperazine intermediate and a chlorinated benzothiazole derivative.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
  • Characterization: Intermediates are analyzed via 1^1H/13^13C NMR (confirming piperazine ring integration and benzothiazole substitution) and mass spectrometry (molecular ion peak matching calculated mass) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are prioritized?

Methodological Answer: Structural validation relies on:

  • X-ray crystallography: Resolves bond lengths/angles, confirming the planar benzothiazole and twisted piperazine-diphenylethanone conformation .
  • FT-IR spectroscopy: Identifies carbonyl (C=O, ~1680–1700 cm1^{-1}) and C-Cl (benzothiazole, ~750 cm1^{-1}) stretches .
  • High-resolution mass spectrometry (HRMS): Verifies molecular formula (e.g., [M+H]+^+ peak at m/z 485.1234 for C25_{25}H20_{20}ClN3_3O2_2S) .

Q. What in vitro assays are used to evaluate its biological activity, and which targets are prioritized?

Methodological Answer:

  • Anticancer screening: MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .
  • Antimicrobial testing: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Target identification: Competitive binding assays (e.g., radioligand displacement for serotonin receptors) due to structural similarity to piperazine-based ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Dose-response analysis: Validate activity thresholds (e.g., IC50_{50} reproducibility) under standardized conditions (pH, serum content) .
  • Metabolic stability testing: Use liver microsomes to assess if discrepancies arise from differential metabolite formation .
  • Structural analogs comparison: Cross-reference activity of derivatives (e.g., 2,2-diphenylethanone vs. benzylsulfonyl substitutions) to identify pharmacophore requirements .

Q. What strategies optimize its pharmacokinetic properties without compromising efficacy?

Methodological Answer:

  • Lipophilicity adjustments: Introduce polar groups (e.g., hydroxyls) to the diphenylethanone moiety to enhance solubility while maintaining logP <5 .
  • Prodrug design: Mask the ketone group as a pH-sensitive Schiff base to improve oral bioavailability .
  • Plasma protein binding assays: Use equilibrium dialysis to reduce off-target interactions and improve free drug concentration .

Q. How is the mechanism of action elucidated for this compound in cancer pathways?

Methodological Answer:

  • Transcriptomics: RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .
  • Molecular docking: Simulate binding to tubulin (PDB ID: 1SA0) or topoisomerase II, guided by structural analogs’ interactions .
  • Kinase profiling: Use kinase inhibition panels (e.g., Eurofins) to identify off-target effects on kinases like EGFR or CDK2 .

Q. What computational models predict its reactivity and stability under physiological conditions?

Methodological Answer:

  • DFT calculations: Predict electrophilic sites (e.g., benzothiazole C-2) susceptible to nucleophilic attack .
  • MD simulations: Assess conformational stability of the piperazine ring in aqueous vs. lipid bilayer environments .
  • pKa estimation: Use software like MarvinSuite to predict protonation states affecting solubility and membrane permeability .

Q. How are structure-activity relationships (SAR) systematically explored for derivatives?

Methodological Answer:

  • Scaffold modifications: Synthesize derivatives with substituted benzothiazoles (e.g., 5-methyl vs. 6-chloro) and compare activity .
  • Pharmacophore mapping: Overlay active/inactive analogs to identify critical distances between the piperazine N-atom and benzothiazole Cl .
  • 3D-QSAR models: Use CoMFA/CoMSIA to correlate steric/electronic fields with IC50_{50} values .

Q. What methodologies assess its stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC-MS monitoring: Track degradation products (e.g., piperazine ring cleavage or benzothiazole oxidation) .
  • Accelerated stability testing: Store at 25°C/60% RH for 6 months to establish shelf-life guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.